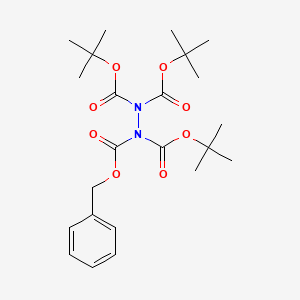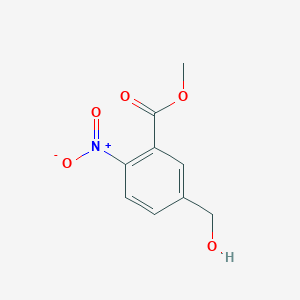![molecular formula C9H10N4O2S B14274949 Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- CAS No. 132898-26-1](/img/structure/B14274949.png)
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with 2-nitroacetophenone under specific conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- can be compared with similar compounds such as:
Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-: This compound has a similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
Thiosemicarbazide: A related compound with similar functional groups but a simpler structure, used in various chemical reactions and applications.
The uniqueness of Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- lies in its specific arrangement of functional groups and the resulting chemical properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
132898-26-1 |
|---|---|
Molekularformel |
C9H10N4O2S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
[1-(2-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-4-2-3-5-8(7)13(14)15/h2-5H,1H3,(H3,10,12,16) |
InChI-Schlüssel |
ZXTPCFPNMVQYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)

![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)



![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)


